molecular formula C12H10N2O4 B2455924 5-hydroxy-2-(1H-pyrrole-2-amido)benzoic acid CAS No. 1304917-81-4

5-hydroxy-2-(1H-pyrrole-2-amido)benzoic acid

Cat. No.: B2455924
CAS No.: 1304917-81-4
M. Wt: 246.222
InChI Key: DESSDRVXUCGJQX-UHFFFAOYSA-N
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Description

5-hydroxy-2-(1H-pyrrole-2-amido)benzoic acid is a compound with the molecular formula C12H10N2O4 and a molecular weight of 246.22 g/mol It is characterized by the presence of a hydroxyl group, a pyrrole ring, and a benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-hydroxy-2-(1H-pyrrole-2-amido)benzoic acid can be achieved through several synthetic routes. One common method involves the condensation of 2,5-dimethoxytetrahydrofuran with various amines and sulfonamines in the presence of water and a catalytic amount of iron (III) chloride . This reaction typically occurs under mild conditions and yields the desired product with high purity.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. it is likely that large-scale synthesis would involve similar reaction conditions to those used in laboratory settings, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-hydroxy-2-(1H-pyrrole-2-amido)benzoic acid undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form corresponding alcohols or amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Electrophiles: Nitric acid (HNO3), bromine (Br2).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield 5-oxo-2-(1H-pyrrole-2-amido)benzoic acid, while reduction can produce 5-hydroxy-2-(1H-pyrrole-2-amino)benzoic acid.

Scientific Research Applications

5-hydroxy-2-(1H-pyrrole-2-amido)benzoic acid has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-hydroxy-2-(1H-pyrrole-2-amido)benzoic acid involves its interaction with specific molecular targets and pathways. The hydroxyl group and pyrrole ring are likely to play key roles in its biological activity. The compound may interact with enzymes, receptors, or other proteins, leading to modulation of cellular processes and pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-hydroxy-2-(1H-pyrrole-2-amido)benzoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

5-hydroxy-2-(1H-pyrrole-2-carbonylamino)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O4/c15-7-3-4-9(8(6-7)12(17)18)14-11(16)10-2-1-5-13-10/h1-6,13,15H,(H,14,16)(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DESSDRVXUCGJQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC(=C1)C(=O)NC2=C(C=C(C=C2)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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